2-Bromo-5-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-5-methylpyridine and its derivatives involves several key methodologies, including palladium-catalyzed reactions and radiofluorination techniques. For instance, the radiosynthesis of 2-amino-5-[18F]fluoropyridines from anisyl(2-bromopyridinyl)iodonium triflate via a palladium-catalyzed amination sequence demonstrates the utility of 2-Bromo-5-methylpyridine in synthesizing radio-labeled compounds for imaging studies (Pauton et al., 2019).
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-methylpyridine is characterized by the presence of a bromo group at the second position and a methyl group at the fifth position on the pyridine ring. This structure influences its reactivity and the types of chemical reactions it can undergo. Density functional theory (DFT) studies on pyridine derivatives provide insights into their electronic structure and reactivity, aiding in the synthesis of novel compounds with potential applications in materials science and biology (Ahmad et al., 2017).
Chemical Reactions and Properties
2-Bromo-5-methylpyridine participates in various chemical reactions, including cross-coupling reactions, which are essential for constructing complex molecules. The Suzuki cross-coupling reaction, for example, enables the synthesis of novel pyridine-based derivatives, showcasing the versatility of 2-Bromo-5-methylpyridine in organic synthesis (Ahmad et al., 2017).
Scientific Research Applications
Regioselective Functionalization : Selective bromination of pyridine derivatives, like 2-methoxy-6-methylpyridine, allows for regioselective introduction of electrophiles, enabling functionalization of these compounds. This process is crucial in organic synthesis for creating complex molecules (Gray, Konopski, & Langlois, 1994).
Synthesis of Metal-complexing Molecules : Efficient syntheses of brominated bipyridines and bipyrimidines facilitate the preparation of metal-complexing molecular rods. This is significant in the development of coordination compounds and materials science (Schwab, Fleischer, & Michl, 2002).
Antibacterial Applications : A new Schiff base compound containing a bromo- and methyl-substituted pyridine moiety shows excellent antibacterial activities. This highlights its potential in developing new antimicrobial agents (Wang, Nong, Sht, & Qi, 2008).
Ligand Synthesis for Lanthanide Complexes : The synthesis of tridentate ligands based on substituted bipyridine-carboxylic acid, suitable for complexing lanthanide(III) ions, is another application. This is important in the fields of luminescent materials and catalysis (Charbonnière, Weibel, & Ziessel, 2001).
Cancer Research : A molecule derived from bromo-methylpyridine shows potential as an inhibitor against lung cancer. Its vibrational spectroscopic and molecular docking analysis indicate anticancer activity, contributing to the field of oncology and drug design (Premkumar et al., 2016).
Electrocatalytic Applications : The electrocatalytic carboxylation of amino-bromo-pyridine with CO2 in ionic liquid yields aminonicotinic acid, demonstrating an efficient method for carbon dioxide utilization and organic synthesis (Feng, Huang, Liu, & Wang, 2010).
Synthesis of Pyridine Derivatives : Novel pyridine derivatives have been synthesized for potential anti-thrombolytic, biofilm inhibition, and haemolytic activities. This showcases the role of bromo-methylpyridines in medicinal chemistry and drug discovery (Ahmad et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNJQQNBJQUKME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188600 | |
Record name | Pyridine, 2-bromo-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methylpyridine | |
CAS RN |
3510-66-5 | |
Record name | 2-Bromo-5-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3510-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-bromo-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003510665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-bromo-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine, 2-bromo-5-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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